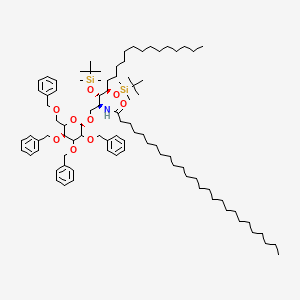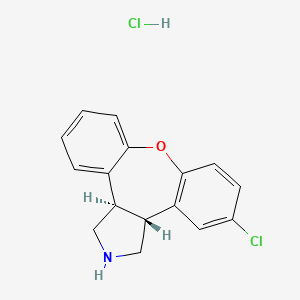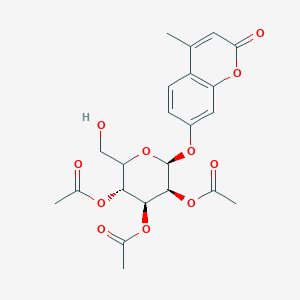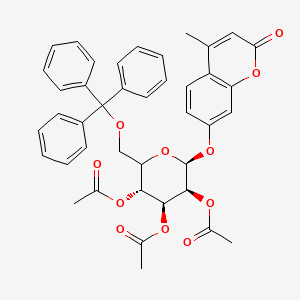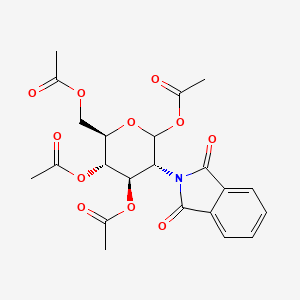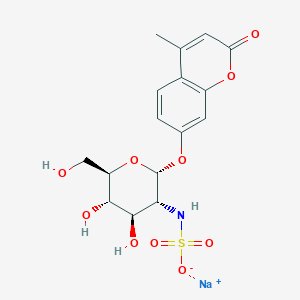![molecular formula C₁₇H₂₁NO₃ B1141182 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 149874-91-9](/img/structure/B1141182.png)
5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves the formation of Schiff’s base from 5,6-dimethoxy-1-indanone, followed by various chemical reactions to introduce desired substituents and modifications. Notably, novel derivatives have been synthesized for potential antimicrobial applications, showcasing the compound's versatility (Patel et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods and X-ray crystallography, revealing a complex architecture that contributes to its chemical reactivity and potential biological activity. For instance, the crystal structure of a related compound, 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, highlighting its structural characteristics (Sudhakar et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the formation of diverse derivatives with potential bioactive properties. For example, novel carboxamides and thioureas of 5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one have been synthesized, showcasing its utility as a scaffold for developing acetylcholinesterase inhibitors (Prasad et al., 2020).
Physical Properties Analysis
The physical properties of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions, influencing its application in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's suitability for various applications, including medicinal chemistry and material science. For instance, the inhibitory activity against acetylcholinesterase and butyrylcholinesterase has been a significant focus, demonstrating its potential in Alzheimer's disease treatment research (Farrokhi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound and its derivatives have been explored for their potential antimicrobial properties. Patel et al. (2018) synthesized novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine, demonstrating promising antibacterial activity. These compounds were prepared via Schiff’s base formation followed by cyclization, with their structures confirmed through spectral and elemental analysis (Patel et al., 2018).
Anticonvulsant Agents
Research by Siddiqui et al. (2012) has shown the anticonvulsant activity of new piperidyl indanone derivatives in animal models, with some compounds displaying significant efficacy without notable neurotoxicity. These derivatives were synthesized by reacting 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, and their effects were attributed to an increase in GABA levels in rat brain (Siddiqui et al., 2012).
Acetyl Cholinesterase Inhibition
Prasad et al. (2020) synthesized novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one as potential acetylcholinesterase inhibitors. These compounds showed potent inhibitory activities, suggesting their applicability in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Prasad et al., 2020).
Antioxidant and Antihyperglycemic Agents
Kenchappa et al. (2017) explored the synthesis of coumarin derivatives containing the pyrazole and indenone rings, showing potent antioxidant and antihyperglycemic effects in vitro and in vivo. These compounds were synthesized via Claisen–Schmidt condensation and demonstrated significant activity against Streptozotocin–nicotinamide-induced diabetes in rats (Kenchappa et al., 2017).
Enzyme Inhibition for Neurodegenerative Disorders
Mozaffarnia et al. (2020) designed and synthesized halide salt derivatives of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one as donepezil hybrid analogs, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These compounds exhibited moderate to good inhibitory activities, with potential applications in treating neurodegenerative disorders (Mozaffarnia et al., 2020).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed6.
Zukünftige Richtungen
The compound has been used as a starting point for the synthesis of a variety of derivatives, indicating that it may have potential for further research and development45. However, specific future directions are not mentioned in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVFLZZPSQKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694053 |
Source


|
| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
CAS RN |
149874-91-9 |
Source


|
| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

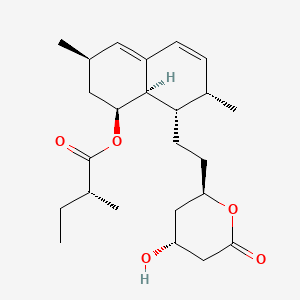
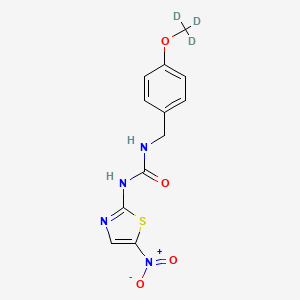
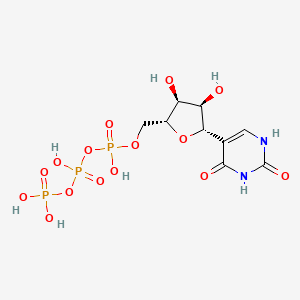
![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)
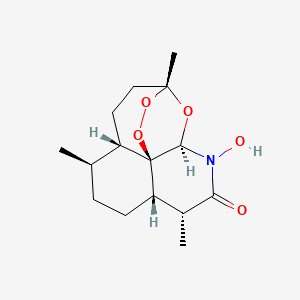
![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)
